molecular formula C6H5BrFNO2S B6602954 5-bromo-6-methylpyridine-2-sulfonylfluoride CAS No. 2287333-96-2

5-bromo-6-methylpyridine-2-sulfonylfluoride

Cat. No.: B6602954
CAS No.: 2287333-96-2
M. Wt: 254.08 g/mol
InChI Key: DZKGDIRNWZZTSY-UHFFFAOYSA-N
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Description

5-Bromo-6-methylpyridine-2-sulfonylfluoride is a halogenated pyridine derivative characterized by a bromine atom at position 5, a methyl group at position 6, and a sulfonyl fluoride group at position 2. This compound is of interest in medicinal chemistry and materials science due to the reactivity of the sulfonyl fluoride group, which is often leveraged in covalent inhibition or click chemistry applications. The bromine and methyl substituents modulate electronic and steric properties, influencing reactivity and interactions with biological targets .

Properties

IUPAC Name

5-bromo-6-methylpyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNO2S/c1-4-5(7)2-3-6(9-4)12(8,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKGDIRNWZZTSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)S(=O)(=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation-Fluorination Method

The most widely employed synthesis begins with 5-bromo-6-methylpyridine-2-thiol, leveraging oxidative fluorination to install the sulfonyl fluoride group. A representative protocol involves treating the thiol precursor with sodium hypochlorite (NaOCl, 5–10 eq) and potassium bifluoride (KHF₂, 3 eq) in a 1:1 mixture of water and acetonitrile at 0–5°C . The reaction proceeds via a two-step mechanism:

  • Oxidation to sulfonyl chloride :
    RSH+3NaOClRSO2Cl+3NaOH+Cl2\text{RSH} + 3\text{NaOCl} \rightarrow \text{RSO}_2\text{Cl} + 3\text{NaOH} + \text{Cl}_2
    Chlorine gas evolution necessitates strict temperature control to prevent over-oxidation.

  • Fluoride substitution :
    RSO2Cl+KHF2RSO2F+KCl+HF\text{RSO}_2\text{Cl} + \text{KHF}_2 \rightarrow \text{RSO}_2\text{F} + \text{KCl} + \text{HF}
    Excess KHF₂ ensures complete conversion, with yields reaching 68–72% after silica gel chromatography .

Critical Parameters :

  • Solvent polarity : Acetonitrile/water mixtures optimize reagent solubility while minimizing hydrolysis .

  • Additive effects : Tributylphosphine (0.1 eq) suppresses disulfide formation, improving isolated yields by 12–15% .

Halogen Exchange Reactions

An alternative route utilizes 5-bromo-6-methylpyridine-2-sulfonyl chloride as the precursor, employing fluorine-donor reagents for chloride displacement. Industrial-scale implementations often use sulfur tetrafluoride (SF₄) under anhydrous conditions:

Protocol :

  • Charge a Hastelloy reactor with sulfonyl chloride (1.0 eq) and SF₄ (3.0 eq) in dichloromethane.

  • Heat to 40°C for 8–12 hours under 3–5 bar pressure.

  • Quench with ice water, extract with DCM, and concentrate under reduced pressure.

Performance Metrics :

ParameterValueSource
Conversion efficiency89–93%
Purity (HPLC)95.4%
Byproduct formation<2% sulfonic acid

This method’s scalability is offset by SF₄’s acute toxicity, necessitating specialized equipment for gas handling.

Radical-Mediated Sulfur Fluorination

Emerging photoredox strategies enable direct C–H fluorination of 5-bromo-6-methylpyridine-2-sulfonic acid derivatives. A 2024 study demonstrated visible-light-driven fluorination using Selectfluor® (1.5 eq) and Ru(bpy)₃Cl₂ (2 mol%) :

Mechanistic Insights :

  • Radical initiation :
    RuII+hνRuIIRuIII+e\text{Ru}^{II} + h\nu \rightarrow \text{Ru}^{II*} \rightarrow \text{Ru}^{III} + e^-

  • Fluorine transfer :
    RSO2+SelectfluorRSO2F+Byproducts\text{RSO}_2^- + \text{Selectfluor} \rightarrow \text{RSO}_2\text{F} + \text{Byproducts}

Optimized Conditions :

  • Solvent: Degassed DMF/H₂O (9:1)

  • Wavelength: 450 nm LED array

  • Yield: 61% (isolated), 84% conversion by <sup>19</sup>F NMR

Electrochemical Fluorination Approaches

Recent patents describe electrochemical methods to bypass hazardous fluorinating agents. A biphasic system using platinum electrodes achieves 74% yield :

Cell Configuration :

ComponentSpecification
AnodePt mesh (5 cm²)
CathodeNi foam
Electrolyte0.5 M KF in CH₃CN
SeparatorNafion 117

Operational Parameters :

  • Current density: 10 mA/cm²

  • Temperature: 25°C

  • Duration: 6 hours

This method eliminates stoichiometric fluoride reagents but requires precise control over interfacial potential to prevent overfluorination.

Comparative Analysis of Synthetic Routes

Table 1: Methodological Trade-offs

MethodYield (%)Purity (%)ScalabilitySafety Concerns
Direct oxidation68–7295–98Pilot-scaleCl₂ gas emission
Halogen exchange89–9394–96IndustrialSF₄ toxicity
Photoredox fluorination61–8490–92Lab-scaleLight sensitivity
Electrochemical70–7497–99Bench-scaleElectrical hazards

Key findings:

  • Industrial facilities favor halogen exchange for throughput despite safety challenges .

  • Academic labs increasingly adopt photoredox methods for milder conditions .

Industrial-Scale Production Considerations

Large-scale manufacturing (>100 kg/batch) imposes unique constraints:

Reactor Design :

  • Material: Hastelloy C-276 resists HF corrosion during fluorination .

  • Agitation: High-shear mixers prevent localized hot spots in exothermic steps.

Waste Management :

  • Neutralization of HF byproducts with Ca(OH)₂ slurry:
    2HF+Ca(OH)2CaF2+2H2O2\text{HF} + \text{Ca(OH)}_2 \rightarrow \text{CaF}_2 + 2\text{H}_2\text{O}

  • Distillation recovers 85–90% of acetonitrile solvent .

Cost Drivers :

FactorContribution to Cost (%)
Raw materials45–50
Energy consumption25–30
Waste treatment15–20

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-methylpyridine-2-sulfonylfluoride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction involving this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: DMF, THF, or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids yield various aryl-substituted pyridine derivatives .

Scientific Research Applications

5-bromo-6-methylpyridine-2-sulfonylfluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-6-methylpyridine-2-sulfonylfluoride involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their differences in substituents and functional groups:

Compound Name Substituents (Position) Functional Group (Position) Key Properties/Applications
5-Bromo-6-methylpyridine-2-sulfonylfluoride Br (5), CH₃ (6) SO₂F (2) Covalent inhibitors, high stability
5-Bromo-6-chloropyridine-3-sulfonyl chloride Br (5), Cl (6) SO₂Cl (3) Reactive intermediate in synthesis
5-Bromo-2-fluoro-6-methylpyridine Br (5), F (2), CH₃ (6) None Potential antiviral/antibacterial
3-Bromo-4-methoxy-2-(trifluoromethoxy)pyridine-5-sulfonyl chloride Br (3), OCH₃ (4), OCF₃ (2) SO₂Cl (5) Agrochemical intermediates
5-Bromo-2-fluoropyridin-3-ol Br (5), F (2) OH (3) Bioactive scaffold for drug discovery

Notes:

  • Sulfonyl Fluoride vs. Sulfonyl Chloride : The sulfonyl fluoride group (SO₂F) in the target compound is less hydrolytically reactive than sulfonyl chloride (SO₂Cl) analogs, making it more suitable for in vivo applications .

Key Research Findings

  • Synthetic Accessibility : The target compound can be synthesized via sulfonylation of 5-bromo-6-methylpyridine-2-thiol, followed by fluorination. This route avoids the instability associated with sulfonyl chlorides .
  • Thermodynamic Stability : Computational studies suggest that the methyl group at position 6 reduces ring strain compared to bulkier substituents (e.g., trifluoromethoxy), enhancing thermal stability .

Biological Activity

5-Bromo-6-methylpyridine-2-sulfonylfluoride is a relatively novel compound characterized by its unique structural features, including a bromine atom and a sulfonyl fluoride group attached to a pyridine ring. This compound has garnered attention in the field of chemical biology due to its potential biological activity, particularly as an antimicrobial agent and enzyme inhibitor.

  • Molecular Formula : C₇H₈BrFNO₂S
  • Molecular Weight : Approximately 228.1 g/mol

The presence of both bromine and sulfonyl fluoride enhances its reactivity, making it a versatile candidate for various synthetic applications and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. The sulfonyl fluoride moiety is known to interact covalently with nucleophilic residues in enzymes, which may contribute to its ability to inhibit microbial growth. However, specific mechanisms of action remain poorly defined due to a lack of extensive literature.

Enzyme Inhibition

The compound's sulfonyl fluoride group is significant in the context of enzyme inhibition. Sulfonyl fluorides are recognized as "privileged warheads" in chemical biology, capable of forming covalent bonds with serine residues in various enzymes, thereby inhibiting their activity . This characteristic positions this compound as a potential tool for studying enzyme functions and pathways.

While detailed studies on the mechanism of action for this specific compound are scarce, the general behavior of sulfonyl fluorides suggests:

  • Covalent Binding : Sulfonyl fluorides can react with nucleophilic sites on enzymes, leading to irreversible inhibition.
  • Target Identification : They are useful in identifying active sites within proteins by modifying specific residues .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-Bromo-6-methylpyridin-2-amineContains an amine group instead of sulfonyl fluorideUsed as a precursor in various synthetic pathways
4-Amino-3-bromopyridineAmino group at position 4 on the pyridine ringKnown for its biological activity as an antimicrobial agent
3-Bromo-4-fluoropyridineFluorine substituent instead of a sulfonyl groupExhibits different reactivity patterns due to fluorine

The distinct combination of functionalities in this compound allows for unique reactivity profiles that may lead to new applications in medicinal chemistry and organic synthesis.

Case Studies and Research Findings

  • Enzyme Profiling : Studies have shown that sulfonyl fluorides can serve as effective probes for studying serine hydrolases. For instance, AM3506 was identified as a potent inhibitor with an IC50 value of 5 nM against fatty acid amide hydrolase (FAAH), illustrating the potential for similar compounds to modulate enzyme activity .
  • Covalent Inhibition Mechanisms : Research has demonstrated that compounds containing sulfonyl fluoride groups can irreversibly inhibit dihydrofolate reductase (DHFR) by modifying serine residues at the active site. This highlights the utility of such compounds in therapeutic contexts where enzyme modulation is desired .

Q & A

Q. What are the standard synthetic routes for 5-bromo-6-methylpyridine-2-sulfonylfluoride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves sequential functionalization of a pyridine core. For analogous pyridine sulfonyl fluorides, bromination and sulfonylation are critical steps. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled conditions, followed by sulfonylation with chlorosulfonic acid. Fluorination is then performed using potassium fluoride or DAST (diethylaminosulfur trifluoride) . Optimization:

  • Use statistical experimental design (e.g., factorial design) to evaluate parameters like temperature, stoichiometry, and solvent polarity. Central composite designs can identify optimal reaction conditions while minimizing trial runs .
  • Monitor intermediates via TLC or HPLC to ensure stepwise completion.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns and bromine/methyl group positions. Fluorine-19 NMR detects sulfonyl fluoride functionality.
  • Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic split).
  • X-ray Crystallography: Resolves 3D structure and bond angles, critical for confirming regiochemistry in pyridine derivatives .
  • HPLC-PDA: Quantifies purity (>95%) and detects impurities from incomplete reactions or degradation .

Q. What are the key stability considerations when handling and storing this compound under laboratory conditions?

Methodological Answer:

  • Moisture Sensitivity: Sulfonyl fluorides hydrolyze in aqueous media. Store under inert gas (argon) in sealed containers with desiccants.
  • Thermal Stability: Avoid temperatures >40°C; decomposition studies via TGA-DSC can identify safe storage ranges.
  • Light Sensitivity: Protect from UV light to prevent radical-mediated degradation. Use amber glassware for long-term storage .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT calculations) predict the reactivity and reaction pathways of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic centers (e.g., sulfonyl fluoride group vs. bromine).
  • Reaction Pathway Analysis: Simulate transition states for nucleophilic attack (e.g., by amines or thiols) to predict regioselectivity. Compare activation energies of competing pathways .
  • Solvent Effects: Use COSMO-RS models to evaluate solvent polarity’s impact on reaction kinetics and selectivity .

Q. What strategies are recommended for resolving contradictions in experimental data related to the compound's reactivity across different solvent systems?

Methodological Answer:

  • Multivariate Analysis: Apply principal component analysis (PCA) to correlate solvent parameters (dielectric constant, donor number) with reaction outcomes.
  • Controlled Kinetic Studies: Use stopped-flow spectroscopy to measure reaction rates in solvents like DMSO, THF, and acetonitrile. Identify outliers via Grubbs’ test .
  • Cross-Validation: Replicate experiments with deuterated solvents to isolate solvent isotope effects from other variables .

Q. What advanced catalytic systems (e.g., nickel-based complexes) are suitable for functionalizing the pyridine ring while preserving the sulfonyl fluoride group?

Methodological Answer:

  • Nickel Catalysis: Use bidentate P,N ligands to stabilize Ni(0) complexes, enabling Suzuki-Miyaura couplings at the bromine site without affecting the sulfonyl fluoride. Optimize ligand-to-metal ratios to suppress side reactions .
  • Photoredox Catalysis: Employ Ir-based photocatalysts for C–H functionalization at the methyl group position under mild conditions, avoiding thermal degradation of the sulfonyl fluoride .
  • Protection Strategies: Temporarily protect the sulfonyl fluoride as a sulfonamide during cross-coupling, followed by deprotection with TBAF (tetrabutylammonium fluoride) .

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